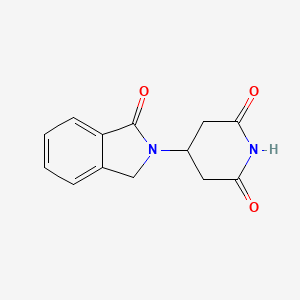
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is an organic compound that features a piperidinedione core substituted with an isoindolyl group. This compound is known for its significant role in medicinal chemistry, particularly in the development of drugs with immunomodulatory and anti-cancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of a piperidinedione derivative with an isoindolyl precursor under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide or methanol, and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization may be employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is a key intermediate in the synthesis of drugs with immunomodulatory and anti-cancer properties.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For example, in the context of lenalidomide derivatives, the compound acts as a ligand for the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of specific transcription factors, such as IKAROS family zinc finger 1 (IKZF1) and IKZF3, which play a role in the regulation of immune responses and cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: This compound is structurally similar but contains a nitro group instead of a hydrogen atom at the 4-position of the isoindolyl ring.
3-(4-Hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: This compound features a hydroxyl group at the 4-position of the isoindolyl ring.
Uniqueness
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for cereblon and induce targeted protein degradation sets it apart from other similar compounds .
Propiedades
Número CAS |
26581-91-9 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-5-9(6-12(17)14-11)15-7-8-3-1-2-4-10(8)13(15)18/h1-4,9H,5-7H2,(H,14,16,17) |
Clave InChI |
HQJCJCCAXMOMEU-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O |
SMILES canónico |
C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O |
Key on ui other cas no. |
26581-91-9 |
Sinónimos |
2-(2,6-dioxopiperidine-4-yl)phthalimidine EM 16 EM16 M-16 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















